1-Fluoro-3-(4-nitrophényl)benzène

Vue d'ensemble

Description

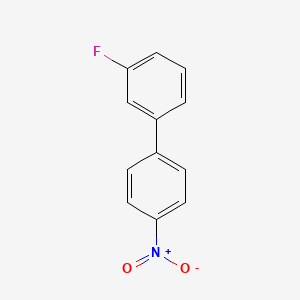

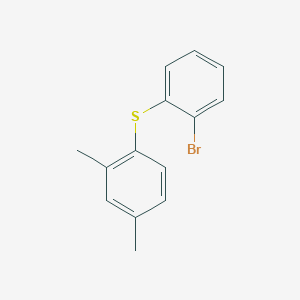

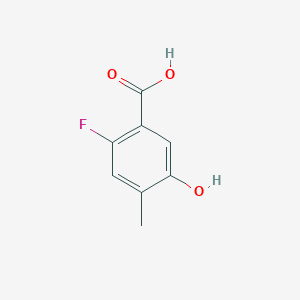

1-Fluoro-3-(4-nitrophenyl)benzene, also known as 3-fluoro-4’-nitro-1,1’-biphenyl, is a compound with the molecular formula C12H8FNO2 and a molecular weight of 217.2 .

Synthesis Analysis

The synthesis of 1-Fluoro-3-(4-nitrophenyl)benzene or similar compounds often involves photochemical reactions . For instance, the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene, a cyan-light emitting molecule, was successfully achieved in high yield .Molecular Structure Analysis

The molecular structure of 1-Fluoro-3-(4-nitrophenyl)benzene can be represented by the InChI code1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H . This indicates the presence of a fluoro group and a nitrophenyl group attached to a benzene ring. Chemical Reactions Analysis

1-Fluoro-3-(4-nitrophenyl)benzene can participate in various chemical reactions. For example, it can be used for biomolecule immobilization and bioconjugation . The compound can also undergo nitrene insertion reactions .Physical And Chemical Properties Analysis

1-Fluoro-3-(4-nitrophenyl)benzene is a compound with a molecular weight of 217.2 . It is a non-polar molecule and is immiscible with water but readily miscible with organic solvents .Applications De Recherche Scientifique

Immobilisation de biomolécules

1-Fluoro-3-(4-nitrophényl)benzène : est utilisé dans l'immobilisation de biomolécules sur des surfaces polymères. Ce processus est crucial pour les tests biochimiques et les synthèses chimiques. Le composé agit comme un photo-liaison qui forme des liaisons covalentes entre les biomolécules et les polymères lors de l'irradiation photochimique .

Bioconjugaison

En bioconjugaison, This compound facilite la réticulation, l'immobilisation et le marquage des biomolécules. Il est particulièrement utile pour modifier les protéines, les peptides, les acides nucléiques et les médicaments, qui sont essentiels pour diverses applications biochimiques .

Ingénierie de surface

La chimie du composé est suffisamment flexible pour être appliquée en ingénierie de surface. Il peut activer les surfaces polymères inertes par une réaction d'insertion de nitrène, ce qui permet la conjugaison de biomolécules sans avoir besoin de catalyseurs ou de réactifs supplémentaires .

Applications diagnostiques

Les tests de diagnostic rapides bénéficient de l'utilisation de This compound en raison de sa capacité à lier rapidement et efficacement les biomolécules, ce qui est une étape essentielle dans le développement de tests diagnostiques .

Conjugaison des anticorps

Les anticorps peuvent être conjugués à diverses surfaces ou à d'autres molécules en utilisant This compound. Ceci est particulièrement important dans la création de capteurs ou de tests basés sur des anticorps .

Immobilisation des enzymes

Le composé est également utilisé pour immobiliser les enzymes sur des surfaces, ce qui est une étape clé dans la création de tests liés aux enzymes et de biosenseurs .

Modification de la surface cellulaire

This compound : peut être utilisé pour modifier les surfaces des cellules, ce qui est important pour les tests et les thérapies cellulaires .

Immobilisation d'oligonucléotides et d'aptamères d'ADN

Enfin, le composé trouve une application dans l'immobilisation d'oligonucléotides et d'aptamères d'ADN. Ceci est essentiel pour le développement d'outils diagnostiques et thérapeutiques basés sur les acides nucléiques .

Mécanisme D'action

Target of Action

The primary target of 1-Fluoro-3-(4-nitrophenyl)benzene is the benzylic position of the benzene ring . This position is particularly reactive due to its resonance stabilization . The compound interacts with this position, leading to various chemical reactions .

Mode of Action

1-Fluoro-3-(4-nitrophenyl)benzene interacts with its target through a free radical reaction . In this reaction, a hydrogen atom at the benzylic position is removed, resulting in the formation of a radical . This radical can then undergo further reactions, such as nucleophilic substitution .

Biochemical Pathways

The action of 1-Fluoro-3-(4-nitrophenyl)benzene affects the biochemical pathway of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds .

Pharmacokinetics

The compound’s reactivity suggests that it may be rapidly metabolized in the body .

Result of Action

The result of the action of 1-Fluoro-3-(4-nitrophenyl)benzene is the formation of new compounds through free radical reactions . These reactions can lead to changes at the molecular and cellular levels .

Action Environment

The action of 1-Fluoro-3-(4-nitrophenyl)benzene can be influenced by various environmental factors. For example, the rate of reaction can be affected by temperature and the presence of other compounds . Additionally, the compound’s stability may be influenced by factors such as pH and light exposure .

Orientations Futures

The flexible chemistry of 1-Fluoro-3-(4-nitrophenyl)benzene makes it a promising compound for future research. Its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics have been highlighted .

Analyse Biochimique

Biochemical Properties

1-Fluoro-3-(4-nitrophenyl)benzene plays a significant role in biochemical reactions, particularly in the context of bioconjugation and immobilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can lead to the formation of stable complexes with biomolecules, facilitating various biochemical assays and chemical syntheses .

Cellular Effects

1-Fluoro-3-(4-nitrophenyl)benzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, it can affect the expression of genes related to stress responses and detoxification, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of 1-Fluoro-3-(4-nitrophenyl)benzene involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Fluoro-3-(4-nitrophenyl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can further interact with biomolecules. These temporal changes can affect the compound’s efficacy and safety in biochemical assays and experimental models .

Dosage Effects in Animal Models

The effects of 1-Fluoro-3-(4-nitrophenyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

1-Fluoro-3-(4-nitrophenyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways can influence the compound’s activity, toxicity, and overall impact on cellular function .

Transport and Distribution

The transport and distribution of 1-Fluoro-3-(4-nitrophenyl)benzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound can also be influenced by its interactions with cellular membranes and binding proteins .

Subcellular Localization

1-Fluoro-3-(4-nitrophenyl)benzene exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can accumulate in the nucleus, affecting gene expression and DNA repair processes. These subcellular localizations are critical for understanding the compound’s mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

1-fluoro-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKGFDKPPCITJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718393 | |

| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72093-49-3 | |

| Record name | 3-Fluoro-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72093-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1442693.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)